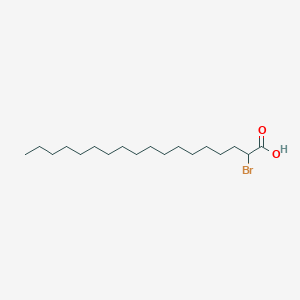
2-Bromostearic acid
Cat. No. B092642
Key on ui cas rn:
142-94-9
M. Wt: 363.4 g/mol
InChI Key: KRBFFJIZAKABSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04460682
Procedure details


Stearic acid (42.6 g) was heated in an oil bath to 90° C. until it melted. Phosphorus trichloride (0.6 ml) was added to the melt while bromide (8.5 ml) was added dropwise over 3 hours under stirring. Another portion (7.7 ml) of bromine was added dropwise over 2.5 hours, and thereafter the mixture was heated at 90° C. for 3.5 hours. The reaction mixture was cooled, followed by the addition of 200 ml of carbon tetrachloride and 100 ml of water. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off under vacuum to give a yellow oily substance. The substance was dissolved in 60 ml of ethanol under heating, then the solution was cooled to produce a pale yellow solid product.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].P(Cl)(Cl)Cl.[Br-:25].BrBr>C(O)C.O.C(Cl)(Cl)(Cl)Cl>[Br:25][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Three
|
Name
|
|
|
Quantity
|
7.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oily substance
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a pale yellow solid product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC(C(=O)O)CCCCCCCCCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

